molecular formula C13H23NO5 B12079463 tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate

tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate

Cat. No.: B12079463
M. Wt: 273.33 g/mol
InChI Key: RPFDMDWEBWOMNO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-tert-butylphenol , has the chemical formula Me₂(tert-Bu)C₆H₂OH . At room temperature and pressure, it appears as a colorless oily liquid. Its primary applications lie in its role as an antioxidant and a UV stabilizer .

Preparation Methods

Synthetic Routes::

    Alkylation of Phenol: The compound can be synthesized by alkylation of phenol using tert-butyl chloride or tert-butyl bromide. The reaction occurs under acidic conditions, yielding the desired product.

    Hydroxylation of 2,4-Dimethylphenol: Another method involves the hydroxylation of 2,4-dimethylphenol using hydrogen peroxide (H₂O₂) and a suitable catalyst.

Industrial Production:: In industry, this compound is produced through efficient and large-scale processes, ensuring its availability for various applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: tert-Butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate can undergo oxidation reactions.

    Substitution: It reacts with electrophiles, such as halogens, to form substituted derivatives.

Common Reagents and Conditions::

    Hydrogen Peroxide (H₂O₂): Used in the hydroxylation step.

    Acidic Catalysts: Facilitate alkylation reactions.

Major Products:: The primary product is the target compound itself, which possesses antioxidant properties.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As an antioxidant, it prevents degradation of organic materials.

    Biology: It may be used in cell culture media to protect cells from oxidative stress.

    Medicine: Research explores its potential therapeutic effects.

    Industry: In plastics, rubber, and other materials, it acts as a UV stabilizer.

Mechanism of Action

The compound’s antioxidant effect arises from its ability to scavenge free radicals, protecting against oxidative damage. It may interact with cellular pathways related to oxidative stress.

Comparison with Similar Compounds

While there are related phenolic compounds, the unique combination of tert-butyl and 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate sets it apart. Similar compounds include other phenolic antioxidants and UV stabilizers.

Properties

IUPAC Name

tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-8(15)10-9(7-14)17-13(4,5)18-10/h8-10,15H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFDMDWEBWOMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CN(CC(C2O1)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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